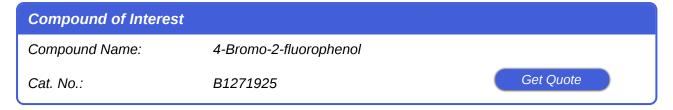


# Spectroscopic and Structural Elucidation of 4-Bromo-2-fluorophenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-fluorophenol**, a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds.[1][2] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this versatile molecule.

### **Spectroscopic Data Summary**

The spectroscopic data presented below has been compiled from various sources to provide a thorough characterization of **4-Bromo-2-fluorophenol**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for **4-Bromo-2-fluorophenol** are summarized in the tables below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Bromo-2-fluorophenol** 



Chemical Shift (ppm)	Multiplicity	Assignment
7.206	d	H-6
7.124	dd	H-5
6.873	t	H-3
5.71	S	-ОН

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[3]

Table 2: 13C NMR Spectroscopic Data for 4-Bromo-2-fluorophenol

Chemical Shift (ppm)	Assignment
153.2 (d, J=243.2 Hz)	C-2
141.1 (d, J=12.5 Hz)	C-1
125.1 (d, J=3.7 Hz)	C-6
121.7 (d, J=5.5 Hz)	C-5
117.4 (d, J=23.8 Hz)	C-3
109.9 (d, J=2.8 Hz)	C-4

# Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **4-Bromo-2-fluorophenol** are presented in the following table.

Table 3: Infrared (IR) Spectroscopic Data for 4-Bromo-2-fluorophenol



Wavenumber (cm <sup>-1</sup> )	Assignment	
3550-3200	O-H stretch (broad)	
3100-3000	C-H stretch (aromatic)	
1600-1450	C=C stretch (aromatic)	
1300-1200	C-O stretch	
1250-1150	C-F stretch	
800-600	C-Br stretch	

### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectral data for **4-Bromo-2-fluorophenol** is summarized below.

Table 4: Mass Spectrometry (MS) Data for 4-Bromo-2-fluorophenol

m/z	Relative Intensity (%)	Assignment
192	97.2	[M+2]+
190	100.0	[M]+
172	10.6	[M-H <sub>2</sub> O] <sup>+</sup>
170	10.9	[M-H <sub>2</sub> O] <sup>+</sup>
144	15.5	_
142	15.9	_
111	8.9	
83	26.5	_
63	34.3	

The presence of bromine is indicated by the characteristic M+2 peak of nearly equal intensity to the molecular ion peak.[3]



## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: A solution of **4-Bromo-2-fluorophenol** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is typically used for data acquisition.

#### <sup>1</sup>H NMR Data Acquisition:

- Pulse Program: A standard single-pulse experiment (zg30 or similar) is used.
- Spectral Width: A spectral width of approximately 12-16 ppm is set.
- Acquisition Time: An acquisition time of 2-4 seconds is employed.
- Relaxation Delay: A relaxation delay of 1-5 seconds is used.
- Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
- Temperature: The experiment is performed at a constant temperature, usually 298 K.

#### <sup>13</sup>C NMR Data Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
- Spectral Width: A spectral width of approximately 200-250 ppm is set.
- Acquisition Time: An acquisition time of 1-2 seconds is employed.
- Relaxation Delay: A relaxation delay of 2-5 seconds is used.



 Number of Scans: Several hundred to several thousand scans are typically required to obtain a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

### Infrared (IR) Spectroscopy

#### Sample Preparation:

- Liquid Film: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- KBr Pellet: For solid samples, a small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent pellet.
- Solution: A dilute solution of the compound in a suitable solvent (e.g., chloroform, carbon tetrachloride) can be prepared and placed in a liquid cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

#### Data Acquisition:

- A background spectrum of the empty sample holder (or pure solvent) is first recorded.
- The sample is then placed in the beam path, and the sample spectrum is recorded.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The data is typically collected over a range of 4000 to 400 cm<sup>-1</sup>.

### Mass Spectrometry (MS)



Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

- Direct Infusion: A solution of the sample is directly infused into the ion source.
- Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography and then introduced into the mass spectrometer. This is a common method for volatile compounds like **4-Bromo-2-fluorophenol**.

Ionization Method: Electron Ionization (EI) is a common ionization technique for this type of molecule.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio.

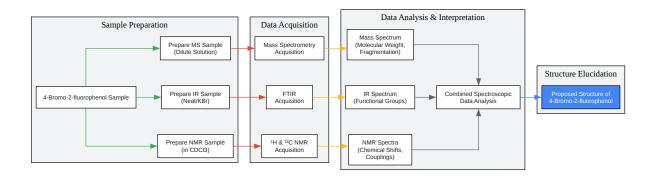
#### Data Acquisition:

- The mass spectrometer is scanned over a specific mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.
- The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

### **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of **4-Bromo-2-fluorophenol**.





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Caption: Workflow for Spectroscopic Analysis of 4-Bromo-2-fluorophenol.

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### References

- 1. bocsci.com [bocsci.com]
- 2. 4-Bromo-2-fluorophenol 98 2105-94-4 [sigmaaldrich.com]
- 3. 4-溴-2-氟苯酚(2105-94-4)质谱(MS) [m.chemicalbook.com]
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